![molecular formula C21H21N3O3 B6009049 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B6009049.png)
3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide, also known as BPAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAP belongs to the class of psychoactive compounds and has been found to exhibit a variety of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide is not fully understood. However, it is believed to act as a dopamine receptor agonist, specifically targeting the D2 and D3 receptors. 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide has also been found to increase the release of dopamine in the striatum and prefrontal cortex, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide has been found to exhibit a variety of biochemical and physiological effects. In animal studies, 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide has been found to increase locomotor activity, enhance memory retention, and improve cognitive function. 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide has also been found to increase wakefulness and reduce sleep latency in rats.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide for lab experiments is its high potency and selectivity for dopamine receptors. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide. One area of research is the potential use of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide as a treatment for depression and other mood disorders. Another area of research is the potential use of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide as a cognitive enhancer. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide and its potential applications in the treatment of various disorders.
Conclusion
In conclusion, 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide involves a series of chemical reactions that result in the formation of the final product. 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide has been found to exhibit a variety of biochemical and physiological effects, and its high potency and selectivity for dopamine receptors make it a useful tool for studying the role of dopamine in various physiological processes. Further research is needed to fully understand the potential applications of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide in the treatment of various disorders.
Synthesis Methods
The synthesis of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide was first reported by Nakahara et al. in 2003. The method involves the reaction of 3-(1,3-benzodioxol-5-yl)-3-phenylpropanoic acid with 2-(1H-pyrazol-1-yl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature under an inert atmosphere. The final product is obtained after purification by column chromatography.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide has been the subject of several scientific studies due to its potential therapeutic applications. 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide has been found to exhibit a variety of biochemical and physiological effects that make it a promising candidate for the treatment of various disorders such as depression, Parkinson's disease, and sleep disorders.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-phenyl-N-(2-pyrazol-1-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21(22-10-12-24-11-4-9-23-24)14-18(16-5-2-1-3-6-16)17-7-8-19-20(13-17)27-15-26-19/h1-9,11,13,18H,10,12,14-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXURLARBQOZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)NCCN3C=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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